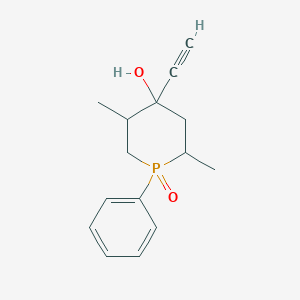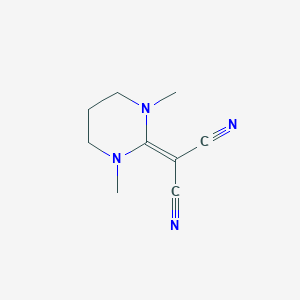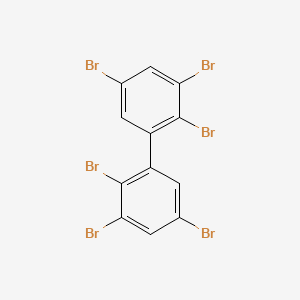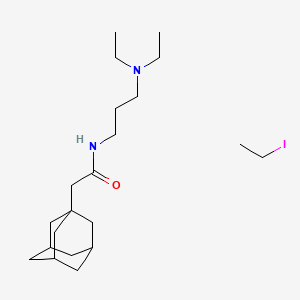
N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an adamantane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is first functionalized to introduce the acetamide group. This is followed by the attachment of the diethylamino propyl chain through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The ethyl iodide group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while hydrolysis can produce carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high stability and rigidity .
Wirkmechanismus
The mechanism of action of N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with various biological molecules, potentially modulating their activity. The diethylamino propyl chain can enhance the compound’s solubility and facilitate its interaction with cellular membranes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Commonly used in bioconjugation and crosslinking reactions.
Uniqueness
N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide stands out due to its adamantane core, which imparts unique stability and rigidity. This makes it particularly valuable in applications requiring robust and stable compounds. Additionally, the presence of the diethylamino propyl chain enhances its solubility and interaction with biological targets, making it a promising candidate for drug development and other biomedical applications.
Eigenschaften
CAS-Nummer |
54099-16-0 |
|---|---|
Molekularformel |
C21H39IN2O |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-[3-(diethylamino)propyl]acetamide;iodoethane |
InChI |
InChI=1S/C19H34N2O.C2H5I/c1-3-21(4-2)7-5-6-20-18(22)14-19-11-15-8-16(12-19)10-17(9-15)13-19;1-2-3/h15-17H,3-14H2,1-2H3,(H,20,22);2H2,1H3 |
InChI-Schlüssel |
UMRCHYLDMXVONG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)CC12CC3CC(C1)CC(C3)C2.CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


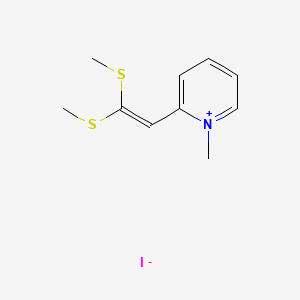
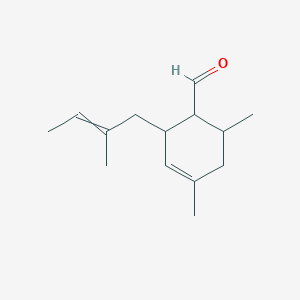
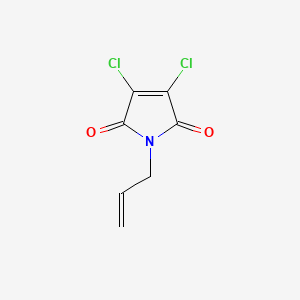
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)
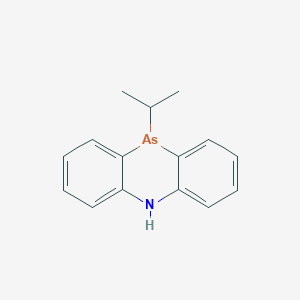
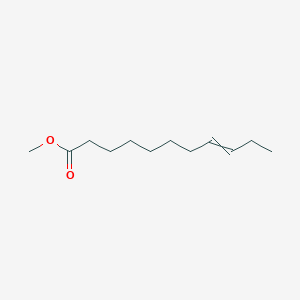

![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
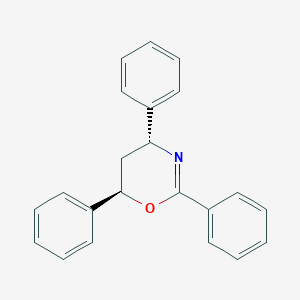
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
